2,3,4-Pentanetrione 3-[(2,4,6-tribromophenyl)hydrazone]
Description
2,3,4-Pentanetrione 3-[(2,4,6-tribromophenyl)hydrazone]: is a chemical compound with the molecular formula C11H9Br3N2O2 and a molecular weight of 440.91336 g/mol This compound is a derivative of 2,3,4-pentanetrione, where the hydrazone group is substituted with a 2,4,6-tribromophenyl group
Properties
Molecular Formula |
C11H9Br3N2O2 |
|---|---|
Molecular Weight |
440.91 g/mol |
IUPAC Name |
(Z)-4-hydroxy-3-[(2,4,6-tribromophenyl)diazenyl]pent-3-en-2-one |
InChI |
InChI=1S/C11H9Br3N2O2/c1-5(17)10(6(2)18)15-16-11-8(13)3-7(12)4-9(11)14/h3-4,17H,1-2H3/b10-5-,16-15? |
InChI Key |
UXTKQVQGZZTMPH-RDTPKYERSA-N |
Isomeric SMILES |
C/C(=C(\C(=O)C)/N=NC1=C(C=C(C=C1Br)Br)Br)/O |
Canonical SMILES |
CC(=C(C(=O)C)N=NC1=C(C=C(C=C1Br)Br)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of 2,4-Pentanedione: One of the primary methods to synthesize 2,3,4-pentanetrione involves the oxidation of 2,4-pentanedione using selenium dioxide.
Formation of Hydrazone: The hydrazone derivative can be formed by reacting 2,3,4-pentanetrione with 2,4,6-tribromophenylhydrazine under controlled conditions.
Industrial Production Methods: While specific industrial production methods for 2,3,4-pentanetrione 3-[(2,4,6-tribromophenyl)hydrazone] are not widely documented, the general approach involves large-scale oxidation reactions followed by hydrazone formation under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,3,4-Pentanetrione can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Selenium dioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Acetic acid, carbon monoxide.
Reduction Products: Corresponding alcohols.
Substitution Products: Various substituted hydrazones.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Activity Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
Industry:
Chemical Manufacturing: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4-pentanetrione 3-[(2,4,6-tribromophenyl)hydrazone] involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, participating in redox reactions that influence cellular processes . Additionally, its hydrazone group can interact with biological molecules, potentially affecting enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
2,3,4-Pentanetrione: The parent compound, known for its strong reducing properties.
2,4,6-Tribromophenylhydrazine: The hydrazine derivative used in the synthesis of the target compound.
2,3,4-Pentanetrione 3-(phenylhydrazone): A similar hydrazone derivative with a phenyl group instead of a tribromophenyl group.
Uniqueness:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
